molecular formula C17H13NO4S B1524732 3-(1-benzenesulfonyl-1H-indol-5-yl)-acrylic acid CAS No. 1372762-53-2

3-(1-benzenesulfonyl-1H-indol-5-yl)-acrylic acid

Cat. No. B1524732
M. Wt: 327.4 g/mol
InChI Key: TUAZQHVEGHPVSA-VQHVLOKHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(1-benzenesulfonyl-1H-indol-5-yl)-acrylic acid, also known as 5-sulfamoylindole-3-acrylic acid (SIAA), is a chemical compound that is used in various scientific research applications. It is an important synthetic intermediate for the production of pharmaceuticals, dyes, and other chemical products. SIAA is a versatile compound that has many advantages over traditional synthetic approaches. It has been used in various scientific research applications, including as a precursor to various pharmaceuticals, dyes, and other chemical products.

Scientific Research Applications

Chemical Reactions and Synthesis

Research has explored the chemical interactions and synthesis processes involving compounds related to 3-(1-benzenesulfonyl-1H-indol-5-yl)-acrylic acid. For example, N-(2‘-Phenylphenyl)benzenesulfonamides react with acrylate esters to produce derivatives in the presence of a catalyst system under air conditions (Miura et al., 1998). Similarly, the synthesis of (1-(5-fluoropentyl)-1H-indol-3-yl)(2-iodophenyl) methanone involves the use of benzenesulfonyl chloride as a protective group in the reaction (Cheng, 2012).

Polymer and Material Science

In the field of polymer and material science, studies have shown the modification of poly vinyl alcohol/acrylic acid hydrogels through condensation reactions with various amines, including those related to the target compound, leading to enhanced thermal stability and potential medical applications (Aly & El-Mohdy, 2015).

Photovoltaic and Solar Cell Applications

Research in photovoltaic technology has utilized similar compounds for dye-sensitized solar cells. Indole-based photosensitizers with different acceptor/anchoring groups have been developed for improved solar cell performance (Babu et al., 2016). Similarly, organic sensitizers comprising donor and anchoring groups have shown significant incident photon to current conversion efficiency (Kim et al., 2006).

Medicinal Chemistry

In medicinal chemistry, the synthesis of indole-based compounds, including those structurally related to 3-(1-benzenesulfonyl-1H-indol-5-yl)-acrylic acid, has shown potential in developing new inhibitors for specific enzymes (Tomoo et al., 2014).

properties

IUPAC Name

(E)-3-[1-(benzenesulfonyl)indol-5-yl]prop-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13NO4S/c19-17(20)9-7-13-6-8-16-14(12-13)10-11-18(16)23(21,22)15-4-2-1-3-5-15/h1-12H,(H,19,20)/b9-7+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUAZQHVEGHPVSA-VQHVLOKHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)N2C=CC3=C2C=CC(=C3)C=CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)S(=O)(=O)N2C=CC3=C2C=CC(=C3)/C=C/C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(1-benzenesulfonyl-1H-indol-5-yl)-acrylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-(1-benzenesulfonyl-1H-indol-5-yl)-acrylic acid

Citations

For This Compound
1
Citations
MJ Lai, HL Huang, SL Pan, YM Liu… - Journal of medicinal …, 2012 - ACS Publications
A series of 1-arylsulfonyl-5-(N-hydroxyacrylamide)indoles has been identified as a new class of histone deacetylase inhibitors. Compounds 8, 11, 12, 13, and 14 demonstrated stronger …
Number of citations: 109 pubs.acs.org

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